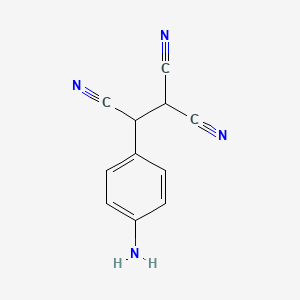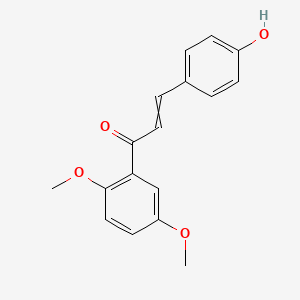![molecular formula C8H8O3S4 B12561254 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- CAS No. 197720-06-2](/img/structure/B12561254.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- is a heterocyclic compound that contains sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the halogenation of the ethylenic bridge in the compound using reagents such as sulfuryl chloride, chlorine, or fluorinating agents like Selectfluor or xenon difluoride . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfuryl chloride, chlorine, and fluorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- involves its interaction with molecular targets through its sulfur-containing heterocyclic structure. The compound can form various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Ethylenedithio-1,3-dithiol-2-one: This compound shares a similar heterocyclic structure but lacks the acetyloxy methyl group.
1,3-Dithiolo[4,5-b]quinoxalin-2-one: Another related compound with a quinoxaline ring fused to the dithiolo structure.
1,3-Dithiolo[4,5-b]pyrazin-2-one: Similar in structure but contains a pyrazine ring.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro- is unique due to the presence of the acetyloxy methyl group, which can influence its reactivity and potential applications. This functional group can participate in additional chemical reactions, making the compound more versatile compared to its analogs.
Propriétés
Numéro CAS |
197720-06-2 |
|---|---|
Formule moléculaire |
C8H8O3S4 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(2-oxo-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-5-yl)methyl acetate |
InChI |
InChI=1S/C8H8O3S4/c1-4(9)11-2-5-3-12-6-7(13-5)15-8(10)14-6/h5H,2-3H2,1H3 |
Clé InChI |
PXDUPFGYDMFYOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CSC2=C(S1)SC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)

![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)



![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
